

Pharmacokinetics and pharmacodynamics of Eltoprazine

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Compound of Interest

Compound Name: *Eltoprazine dihydrochloride*

Cat. No.: *B2508117*

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An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Eltoprazine

Introduction

Eltoprazine (developmental code name: DU-28,853) is a psychoactive, serotonergic agent of the phenylpiperazine class, characterized primarily as a "serenic" or anti-aggressive compound. It has been investigated for a range of therapeutic applications, including the management of aggression, L-DOPA-induced dyskinesia (LID) in Parkinson's disease (PD), and Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Eltoprazine, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of Eltoprazine has been evaluated in healthy human subjects, demonstrating predictable absorption, distribution, and elimination characteristics.

Quantitative Pharmacokinetic Data

A study in healthy male volunteers provided key pharmacokinetic parameters for Eltoprazine following both intravenous and oral administration.

Parameter	Administration Route	Dose	Mean Value (± SD)
C _{max} (Maximum Plasma Concentration)	Oral	8 mg	24 ng/mL
t _{max} (Time to C _{max})	Oral	8 mg	1 - 4 hours
t _{1/2} (Plasma Elimination Half-life)	Intravenous	3 mg	7 - 9 hours
Intravenous	8 mg	7 - 9 hours	
Oral	8 mg	9.8 ± 3.9 hours	
CL (Total Body Clearance)	Intravenous	3 mg	487 ± 148 mL/kg/h
Intravenous	8 mg	471 ± 56 mL/kg/h	
CLR (Renal Clearance)	Intravenous	3 mg	226 ± 124 mL/kg/h
Intravenous	8 mg	189 ± 38 mL/kg/h	
V _{ss} (Volume of Distribution at Steady State)	Intravenous	3 mg	3.3 ± 0.7 L/kg
Intravenous	8 mg	3.8 ± 0.5 L/kg	
AUC (Area Under the Curve)	-	3 - 8 mg	Proportional to dose
Absolute Oral Bioavailability	Oral	8 mg	110 ± 32%
Cumulative Renal Excretion	Intravenous	-	40%

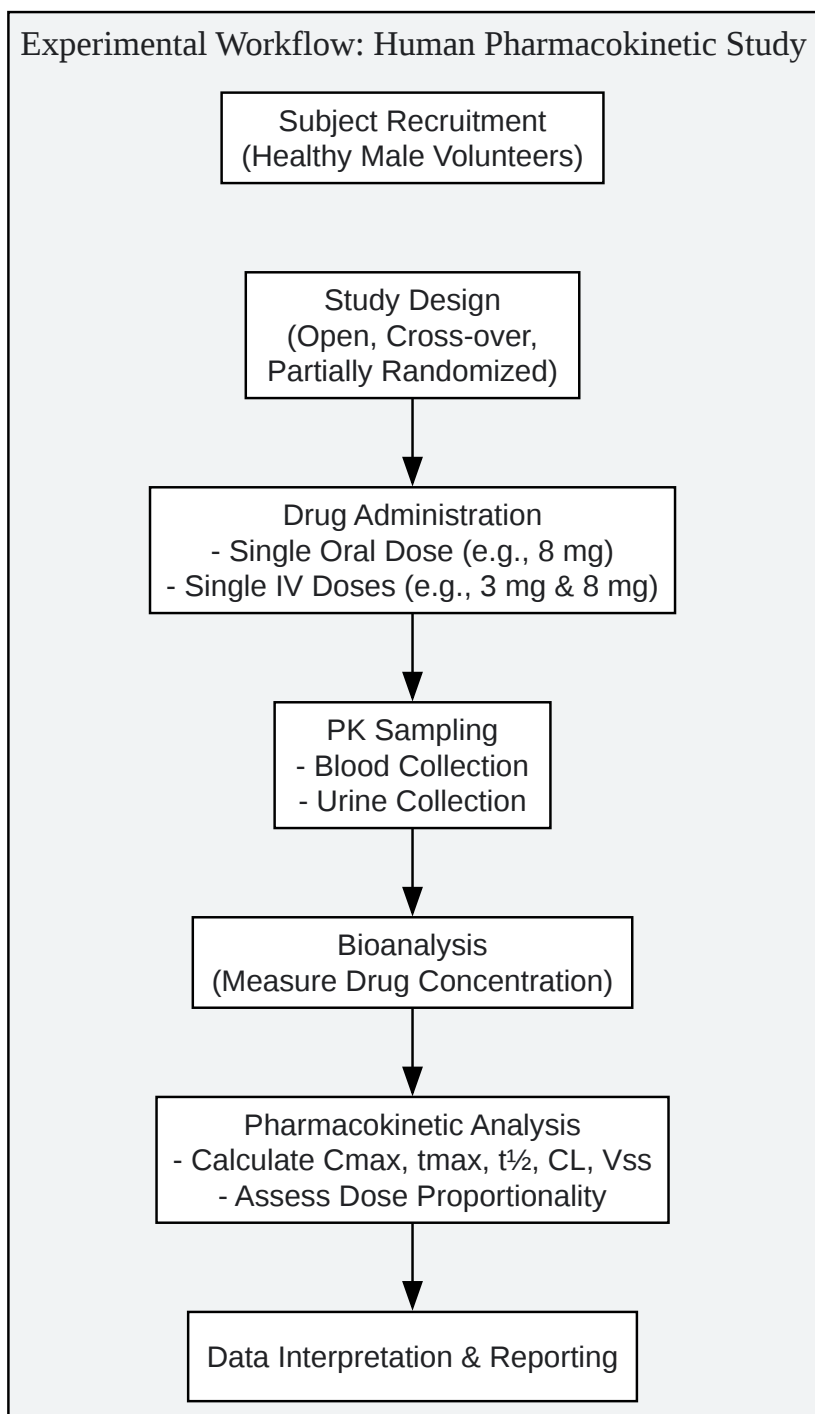
Data sourced from Raghoobar et al., 1990.

In patients with Parkinson's disease, serum concentrations of Eltoprazine were found to increase in a dose-proportional manner following single oral doses of 2.5, 5, and 7.5 mg.

Experimental Protocol: Human Pharmacokinetic Study

The primary human pharmacokinetic data was derived from a clinical study with the following methodology:

- Study Design: An open, cross-over, partially randomized trial.
- Subjects: 12 healthy male volunteers.
- Interventions:
 - Single oral dose of 8 mg Eltoprazine hydrochloride.
 - Single intravenous doses of 3 mg and 8 mg Eltoprazine hydrochloride.
- Sampling: Standard pharmacokinetic blood and urine sampling was conducted to measure drug concentrations over time.
- Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time curves and urinary excretion data. The area under the curve (AUC) and cumulative urinary excretion were assessed for dose proportionality.



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Caption: Workflow for a human single-dose pharmacokinetic study.

Pharmacodynamics

Eltoprazine's pharmacodynamic profile is defined by its interaction with specific serotonin receptors, leading to modulation of multiple neurotransmitter systems and observable behavioral effects.

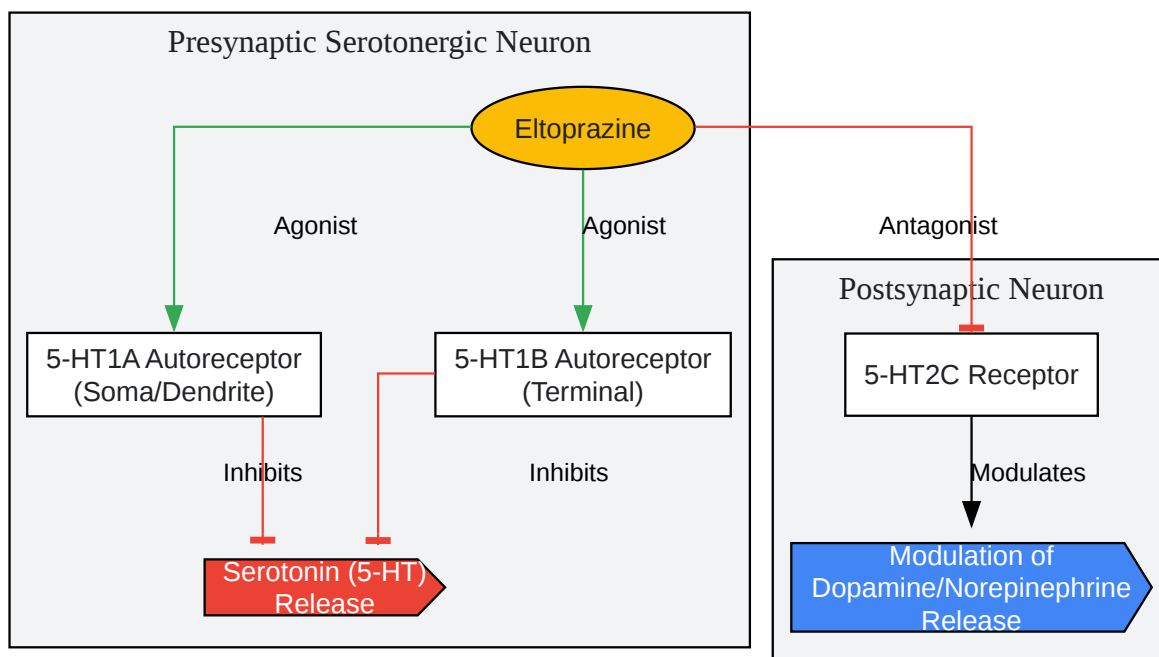
Mechanism of Action

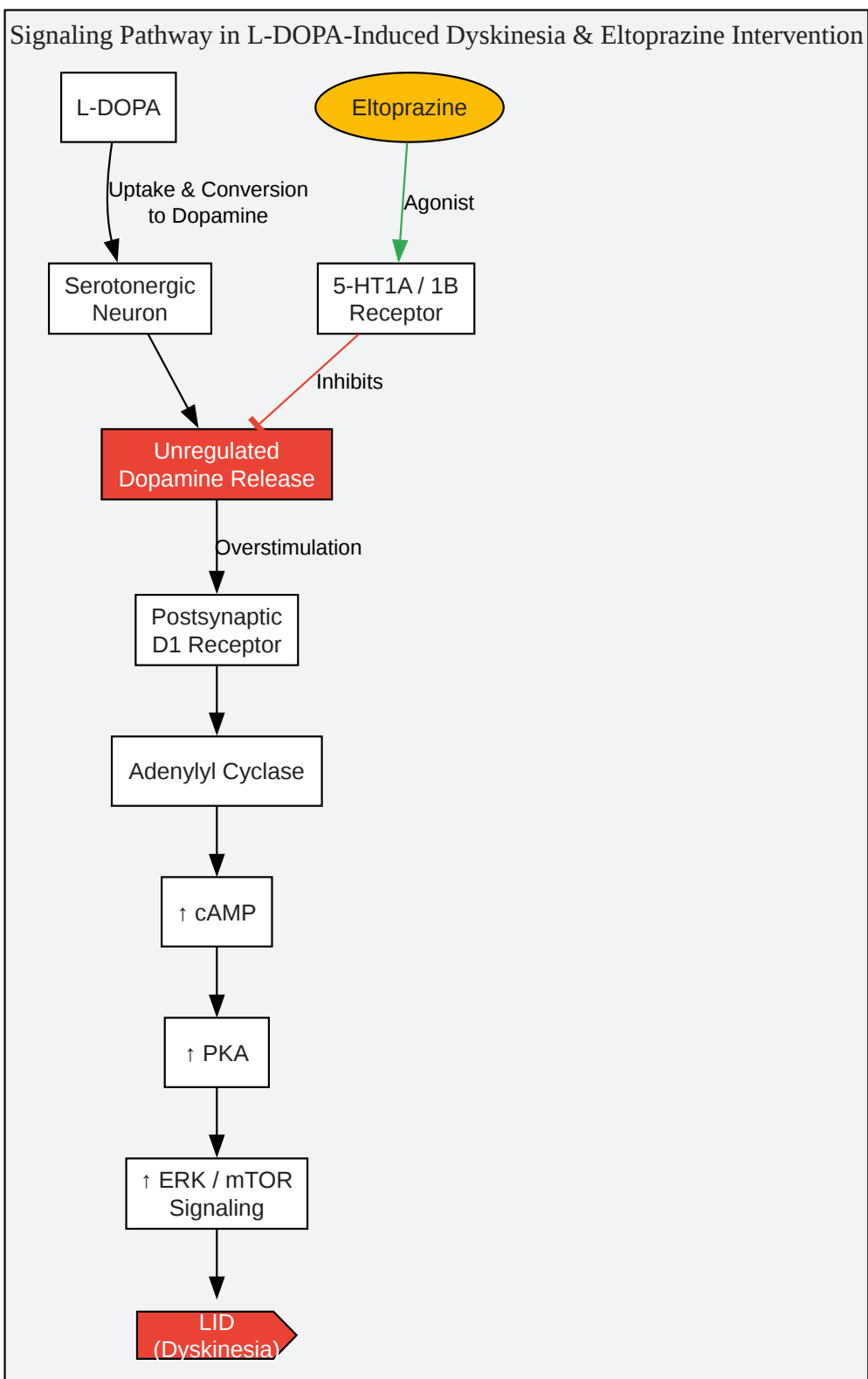
Eltoprazine is a mixed agonist/antagonist at several serotonin (5-HT) receptor subtypes. Its primary pharmacological actions are attributed to its activity as a partial agonist at 5-HT_{1A} and 5-HT_{1B} receptors and as an antagonist at the 5-HT_{2C} receptor.

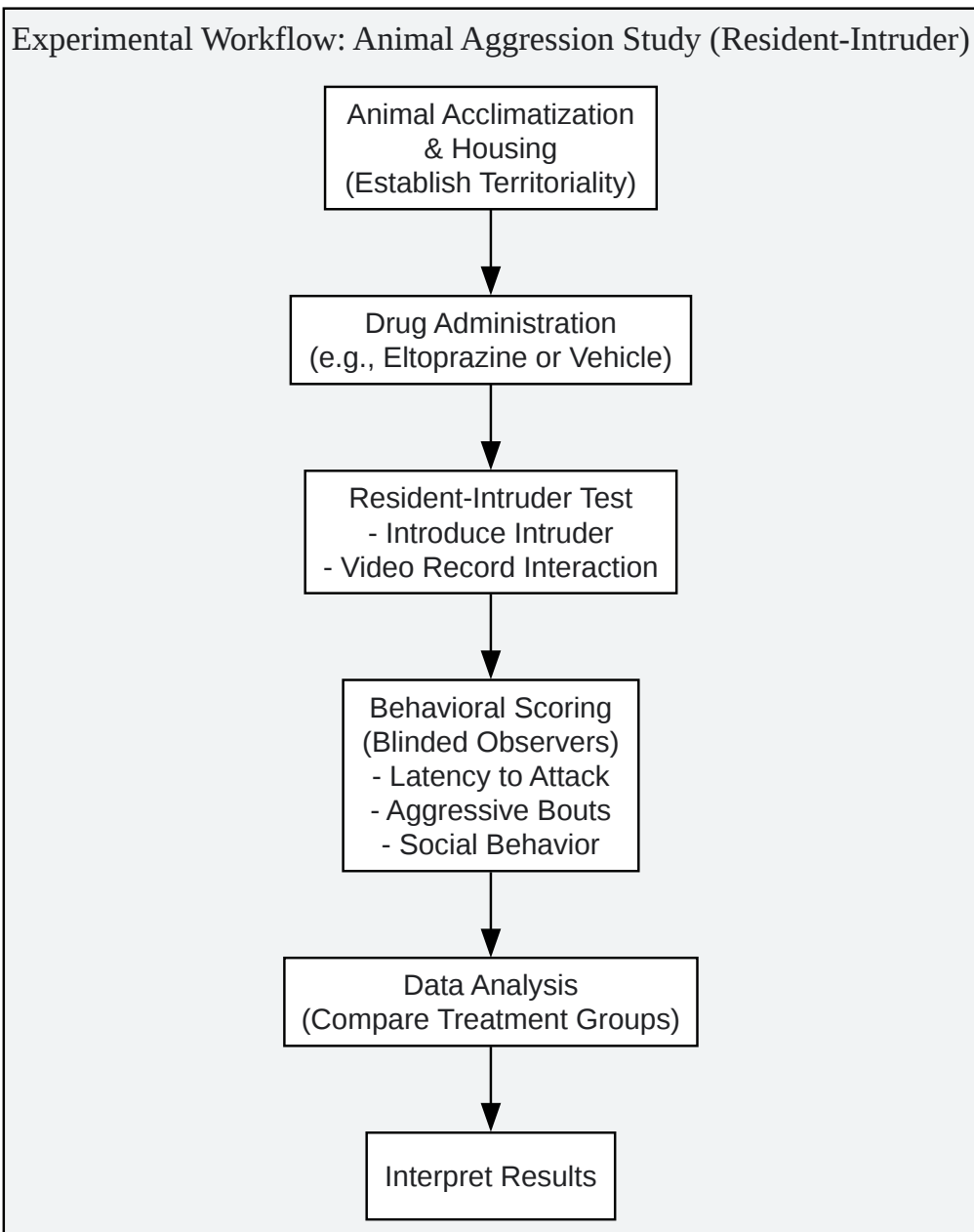
Receptor Subtype	Action	Affinity (K _i , nM)
5-HT _{1A}	(Partial) Agonist	40
5-HT _{1B}	(Partial) Agonist	52
5-HT _{1C} (now 5-HT _{2C})	Antagonist	81

Data sourced from Schipper et al., 1990.

- **5-HT_{1A} Receptor Agonism:** Activation of 5-HT_{1A} autoreceptors on the cell bodies of serotonergic neurons in the raphe nuclei reduces neuron firing and subsequent serotonin release throughout the brain. Postsynaptically, 5-HT_{1A} receptor activation, particularly in the hippocampus, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production.
- **5-HT_{1B} Receptor Agonism:** Activation of presynaptic 5-HT_{1B} autoreceptors on serotonin axon terminals directly inhibits the release of 5-HT.
- **5-HT_{2C} Receptor Antagonism:** Blockade of 5-HT_{2C} receptors can lead to an increase in dopamine and norepinephrine release in cortical regions, which may contribute to some of its therapeutic effects.







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